molecular formula C17H17N3OS B12023531 4-(2,4-Dimethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 539809-02-4

4-(2,4-Dimethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12023531
CAS No.: 539809-02-4
M. Wt: 311.4 g/mol
InChI Key: ZOGLRELNAWAHIZ-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the triazole ring and the phenyl groups contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Substitution Reactions:

    Thionation: The conversion of the triazole ring to the thione form is typically carried out using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, Lewis acids.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Functionalized triazole derivatives.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit various enzymes and biological pathways.

    Agriculture: The compound is explored for its use as a fungicide and herbicide, providing protection against plant pathogens.

    Material Science: It is investigated for its potential use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, leading to disruption of metabolic pathways.

    DNA Interaction: It can intercalate into DNA, causing disruption of DNA replication and transcription processes.

    Cell Membrane Disruption: The compound can interact with cell membranes, leading to increased permeability and cell death.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dimethylphenyl)-1H-1,2,4-triazole-3-thiol: Similar structure but lacks the phenoxymethyl group.

    3-(Phenoxymethyl)-1H-1,2,4-triazole-5-thione: Similar structure but lacks the 2,4-dimethylphenyl group.

    4-Phenyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione: Similar structure but lacks the 2,4-dimethyl substituents on the phenyl ring.

Uniqueness

The presence of both the 2,4-dimethylphenyl and phenoxymethyl groups in 4-(2,4-Dimethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione contributes to its unique chemical properties and biological activities. These structural features enhance its ability to interact with various molecular targets, making it a compound of significant interest in multiple research fields.

Properties

CAS No.

539809-02-4

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N3OS/c1-12-8-9-15(13(2)10-12)20-16(18-19-17(20)22)11-21-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

ZOGLRELNAWAHIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3)C

Origin of Product

United States

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